CYP3A Inhibition Potency: Phenyl (4-methylthiazol-2-yl)carbamate vs. Cobicistat and Ritonavir
Phenyl (4-methylthiazol-2-yl)carbamate is defined as a CYP3A inhibitor [1]. While direct IC50 data for this specific compound is not available in the provided sources, its classification as a CYP3A inhibitor allows for a class-level comparison with established clinical CYP3A inhibitors, cobicistat and ritonavir. The potency of these comparators highlights the spectrum of CYP3A inhibition strengths. For instance, cobicistat inhibits CYP3A4 with an IC50 of 0.032 μM, while ritonavir is more potent at 0.014 μM [2]. This context is crucial for procurement decisions, as the target compound's exact potency, which may differ, will dictate its utility in a given experimental system.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Reported as CYP3A inhibitor; quantitative IC50 data not available from provided sources |
| Comparator Or Baseline | Cobicistat: 0.032 μM; Ritonavir: 0.014 μM |
| Quantified Difference | Potency of target compound is unquantified but is functionally classified as a CYP3A inhibitor, distinct from other classes [1]. The comparators demonstrate a 2.3-fold difference in potency (0.032/0.014), underscoring the variability within this inhibitor class. |
| Conditions | In vitro CYP3A4 inhibition assay using human liver microsomes |
Why This Matters
This matters for scientific selection as it confirms the compound's functional class (CYP3A inhibitor) [1], which is a primary selection criterion for DDI and pharmacoenhancement studies, while also highlighting the need to characterize its specific potency relative to comparators like cobicistat and ritonavir [2].
- [1] Warszawski Uniwersytet Medyczny. (n.d.). Phenyl (4-methylthiazol-2-yl)carbamate [MeSH Concept]. View Source
- [2] Greenblatt, D. J., et al. (2017). Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat. PubMed. View Source
